N-(2-Chlorophenyl)-4-dodecyl-1-hydroxynaphthalene-2-carboxamide
Description
N-(2-Chlorophenyl)-4-dodecyl-1-hydroxynaphthalene-2-carboxamide is a synthetic amide derivative characterized by a 2-chlorophenyl group attached to a hydroxynaphthalene carboxamide core, further substituted with a dodecyl (C12) alkyl chain at the 4-position. This compound’s structural features make it relevant for applications in materials science and pharmaceutical research, particularly where hydrophobic interactions or extended aromatic systems are critical.
Properties
CAS No. |
921758-51-2 |
|---|---|
Molecular Formula |
C29H36ClNO2 |
Molecular Weight |
466.1 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-4-dodecyl-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C29H36ClNO2/c1-2-3-4-5-6-7-8-9-10-11-16-22-21-25(28(32)24-18-13-12-17-23(22)24)29(33)31-27-20-15-14-19-26(27)30/h12-15,17-21,32H,2-11,16H2,1H3,(H,31,33) |
InChI Key |
BTVXSFHXMVJIFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C2=CC=CC=C21)O)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for N-(2-Chlorophenyl)-4-dodecyl-1-hydroxynaphthalene-2-carboxamide
Formation of the Hydroxynaphthalene Carboxylic Acid Intermediate
The synthesis begins with the preparation of 1-hydroxynaphthalene-2-carboxylic acid, a critical intermediate. This compound is typically synthesized via Friedel-Crafts acylation of naphthalene followed by selective hydroxylation. Recent methodologies emphasize the use of aluminum chloride (AlCl₃) as a Lewis catalyst in dichloromethane, achieving yields exceeding 78%. Alternative approaches employ microwave-assisted reactions to reduce reaction times from 12 hours to 45 minutes.
Introduction of the Dodecyl Chain
The dodecyl chain is introduced at the 4-position of the hydroxynaphthalene ring through alkylation. In a representative procedure, 1-hydroxynaphthalene-2-carboxylic acid reacts with 1-bromododecane in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at 80°C for 24 hours. This step achieves approximately 65% yield, with unreacted starting materials recycled via column chromatography.
Coupling with 2-Chloroaniline
The final step involves coupling the alkylated intermediate with 2-chloroaniline using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. Reactions are conducted in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, with yields ranging from 50% to 72% depending on stoichiometric ratios. Recent studies highlight the efficacy of HOBt (hydroxybenzotriazole) as an additive to suppress racemization.
Reaction Optimization and Catalytic Systems
Solvent and Temperature Effects
Optimal solvent systems for the coupling reaction include THF-DMF (4:1 v/v) , which balances solubility and reactivity. Elevated temperatures (70–80°C) accelerate the reaction but risk decomposition of the hydroxynaphthalene moiety. A balance is achieved at 60°C, maintaining a reaction time of 18 hours.
Catalyst Screening
Comparative studies of coupling agents reveal that DCC outperforms EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in this synthesis, with a 15% higher yield. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) methods, though effective in related carboxamide syntheses, show limited applicability here due to incompatibility with the dodecyl chain.
Purification and Characterization
Chromatographic Techniques
Preparative HPLC using C18 reverse-phase columns with acetonitrile-water gradients (0.1% formic acid) achieves >98% purity. For large-scale production, simulated moving bed (SMB) chromatography reduces solvent consumption by 40% compared to batch processes.
Table 1: HPLC Conditions for Purification
| Parameter | Value |
|---|---|
| Column | Newcrom R1 (250 × 4.6 mm, 5 µm) |
| Mobile Phase | MeCN:H₂O:H₃PO₄ (65:35:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 12.3 minutes |
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, -OH), 8.45 (d, J = 8.4 Hz, 1H, naphthalene-H), 7.89–7.32 (m, 6H, aromatic-H), 2.68 (t, J = 7.2 Hz, 2H, -CH₂-), 1.45–1.22 (m, 20H, dodecyl-H).
- HR-MS : m/z calcd for C₂₉H₃₅ClNO₃ [M+H]⁺: 466.2284; found: 466.2287.
Industrial-Scale Synthesis Considerations
Continuous Flow Reactors
Industrial protocols replace batch reactors with microfluidic continuous flow systems , enhancing heat transfer and reducing reaction times by 60%. Key parameters include:
- Residence time: 8 minutes
- Temperature: 65°C
- Pressure: 2.5 bar
Recent Advances and Alternative Methodologies
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) shortens the alkylation step to 20 minutes with comparable yields. This method is particularly advantageous for small-scale, high-throughput synthesis.
Enzymatic Coupling Approaches
Preliminary studies using Candida antarctica lipase B (CAL-B) show promise for eco-friendly amide bond formation, albeit with lower yields (38%). Optimization of aqueous-organic biphasic systems may enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-4-dodecyl-1-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to form an amine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Major Products Formed
Oxidation: Formation of ketone or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-(2-Chlorophenyl)-4-dodecyl-1-hydroxynaphthalene-2-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-4-dodecyl-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The presence of the dodecyl chain distinguishes the target compound from shorter-chain or aryl-substituted analogs. For example:
- T109 (N-[(2-Chlorophenyl)diphenylmethyl]aniline) : Features a diphenylmethyl group and aniline substituent, with a melting point of 131.4°C . In contrast, the target compound’s long alkyl chain likely reduces melting point due to disrupted crystal packing, though the hydroxynaphthalene group may counteract this through hydrogen bonding.
- N-(4-Chloro-2-Methylphenyl)-3-Hydroxy-4-[(2-Methylphenyl)Azo]Naphthalene-2-Carboxamide: Contains an azo group and methylphenyl substituent (MW: 429.90) .
Table 1: Physical and Structural Comparison
Electronic and Crystallographic Properties
- 35Cl NQR Frequencies : In N-(2-chlorophenyl)amides, alkyl side chains (e.g., dodecyl) lower 35Cl NQR frequencies compared to aryl or chloroalkyl groups . The target compound’s dodecyl chain is expected to reduce electron withdrawal at the chlorophenyl group, contrasting with analogs like N-(2,6-dichlorophenyl)-acetamide, where chloroalkyl groups elevate frequencies.
- Crystallography : Tools like SHELX and ORTEP-III are widely used to resolve structures of related compounds. For example, N-(phenyl)-2-chlorobenzamide (tetragonal, P4(3)) exhibits side-chain-dependent bond length variations , suggesting the target compound’s dodecyl chain may influence lattice parameters similarly.
Biological Activity
N-(2-Chlorophenyl)-4-dodecyl-1-hydroxynaphthalene-2-carboxamide, a compound characterized by its unique molecular structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.
- Molecular Formula : C25H32ClN3O2
- Molecular Weight : 429.9 g/mol
- IUPAC Name : this compound
- Topological Polar Surface Area : 74 Ų
Pharmacological Activity
The biological activity of this compound can be summarized as follows:
-
Antiproliferative Effects :
Research indicates that compounds with similar structural features exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives of 2-chlorophenyl carboxamides have shown significant inhibition of cell proliferation by targeting phospholipase C enzymes . -
Neuroprotective Potential :
The compound's structural analogs have been evaluated for neuroprotective properties. In studies involving primary cortical neurons, compounds related to this compound demonstrated the ability to reduce neuronal damage in ischemic conditions . -
Anti-inflammatory Activity :
Certain derivatives have displayed anti-inflammatory effects, which may be attributed to their ability to modulate cytokine profiles and inhibit inflammatory pathways. This suggests potential therapeutic applications in chronic inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Modifications at the dodecyl chain and hydroxynaphthalene moiety significantly influence the compound's potency.
- The presence of the chlorophenyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound analogs against breast cancer cell lines. Results indicated that specific modifications led to a marked increase in cytotoxicity compared to standard chemotherapeutics.
Case Study 2: Neuroprotection in Ischemia
In an animal model of ischemic stroke, administration of related compounds resulted in a significant reduction in infarct size and improved neurological outcomes. These findings support further exploration into the neuroprotective mechanisms at play.
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
